molecular formula C8H14N2O3 B14200429 N-(acetylcarbamoyl)-2,2-dimethylpropanamide CAS No. 854643-13-3

N-(acetylcarbamoyl)-2,2-dimethylpropanamide

Cat. No.: B14200429
CAS No.: 854643-13-3
M. Wt: 186.21 g/mol
InChI Key: SFRLJQAAZYYBTE-UHFFFAOYSA-N
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Description

N-(acetylcarbamoyl)-2,2-dimethylpropanamide is a chemical compound with a unique structure that includes an acetylcarbamoyl group attached to a 2,2-dimethylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acetylcarbamoyl)-2,2-dimethylpropanamide typically involves the reaction of 2,2-dimethylpropanamide with an acetylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(acetylcarbamoyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The acetylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(acetylcarbamoyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(acetylcarbamoyl)-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. The acetylcarbamoyl group can interact with enzymes or proteins, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(acetylcarbamoyl)-2,2-dimethylpropanamide: can be compared with other compounds such as N-acetylglutamate and N-acetylcysteine.

    N-acetylglutamate: Used in metabolic studies and enzyme regulation.

    N-acetylcysteine: Known for its antioxidant properties and use in medical treatments.

Uniqueness

This compound is unique due to its specific structure, which allows for distinct interactions with biological molecules and its potential for diverse applications in various fields.

Properties

CAS No.

854643-13-3

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

N-(acetylcarbamoyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C8H14N2O3/c1-5(11)9-7(13)10-6(12)8(2,3)4/h1-4H3,(H2,9,10,11,12,13)

InChI Key

SFRLJQAAZYYBTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)NC(=O)C(C)(C)C

Origin of Product

United States

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